molecular formula C14H24ClNO3 B4073136 5-Tert-butyl-3-(diethylaminomethyl)furan-2-carboxylic acid;hydrochloride

5-Tert-butyl-3-(diethylaminomethyl)furan-2-carboxylic acid;hydrochloride

Cat. No.: B4073136
M. Wt: 289.80 g/mol
InChI Key: YHYQLGPYVHFCGO-UHFFFAOYSA-N
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Description

5-Tert-butyl-3-(diethylaminomethyl)furan-2-carboxylic acid;hydrochloride is a chemical compound that has garnered significant interest in scientific research. It is known for its unique structure, which includes a furan ring substituted with a tert-butyl group and a diethylaminomethyl group. This compound is often used in various biochemical and pharmaceutical studies due to its potential biological activities .

Properties

IUPAC Name

5-tert-butyl-3-(diethylaminomethyl)furan-2-carboxylic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23NO3.ClH/c1-6-15(7-2)9-10-8-11(14(3,4)5)18-12(10)13(16)17;/h8H,6-7,9H2,1-5H3,(H,16,17);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHYQLGPYVHFCGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CC1=C(OC(=C1)C(C)(C)C)C(=O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H24ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.80 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Tert-butyl-3-(diethylaminomethyl)furan-2-carboxylic acid;hydrochloride typically involves multiple steps:

    Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the tert-butyl group: This step often involves Friedel-Crafts alkylation using tert-butyl chloride and a Lewis acid catalyst.

    Attachment of the diethylaminomethyl group: This can be done through reductive amination, where the furan ring is reacted with diethylamine and formaldehyde in the presence of a reducing agent like sodium cyanoborohydride.

    Formation of the hydrochloride salt: The final compound is treated with hydrochloric acid to form the hydrochloride salt, which enhances its solubility and stability.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality .

Chemical Reactions Analysis

Types of Reactions

5-Tert-butyl-3-(diethylaminomethyl)furan-2-carboxylic acid;hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

5-Tert-butyl-3-(diethylaminomethyl)furan-2-carboxylic acid;hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Tert-butyl-3-(diethylaminomethyl)furan-2-carboxylic acid;hydrochloride involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • 5-Tert-butyl-3-(methylaminomethyl)furan-2-carboxylic acid;hydrochloride
  • 5-Tert-butyl-3-(dimethylaminomethyl)furan-2-carboxylic acid;hydrochloride
  • 5-Tert-butyl-3-(ethylaminomethyl)furan-2-carboxylic acid;hydrochloride

Uniqueness

5-Tert-butyl-3-(diethylaminomethyl)furan-2-carboxylic acid;hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, solubility, and biological activity, making it valuable for specific research applications .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Tert-butyl-3-(diethylaminomethyl)furan-2-carboxylic acid;hydrochloride
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5-Tert-butyl-3-(diethylaminomethyl)furan-2-carboxylic acid;hydrochloride

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